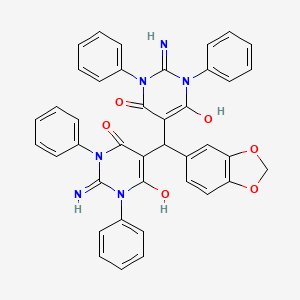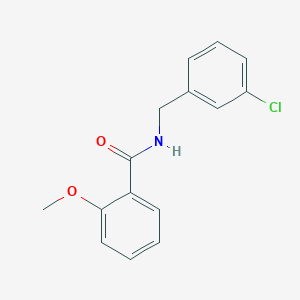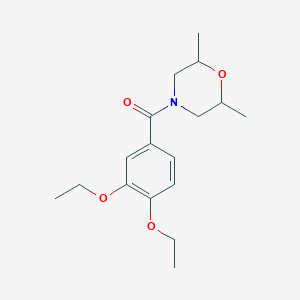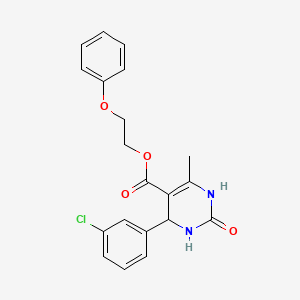![molecular formula C15H28N2O2 B4979557 ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)
ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. It has been widely used in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate involves the inhibition of dopamine transporter (DAT) function. DAT is a protein that regulates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT function, ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling and potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate has significant effects on dopamine signaling in the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, which leads to increased dopamine signaling and potential therapeutic effects. Additionally, it has been found to have local anesthetic and analgesic effects, which may be due to its ability to block sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate in lab experiments is its potential as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine signaling in various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental models.
Direcciones Futuras
There are several future directions for the study of ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate. One direction is to further explore its potential as a dopamine transporter inhibitor for the treatment of neurological disorders. Another direction is to investigate its potential as a local anesthetic and analgesic agent. Additionally, future studies could focus on improving the synthesis method and purification techniques to increase the yield and purity of the final product.
Métodos De Síntesis
Ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate can be synthesized through the reaction of ethyl 4-piperidinecarboxylate with cyclopropylmethylamine and propylamine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the final product can be improved through various purification techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate has been studied for its potential pharmacological properties. It has been found to exhibit significant activity as a dopamine transporter inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, it has been studied for its potential use as a local anesthetic and analgesic agent.
Propiedades
IUPAC Name |
ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-9-17(12-13-5-6-13)14-7-10-16(11-8-14)15(18)19-4-2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHIVPNGOEMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)


![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)



![4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4979539.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)
![butyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4979550.png)

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)